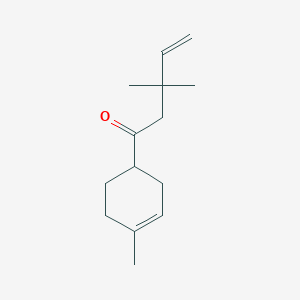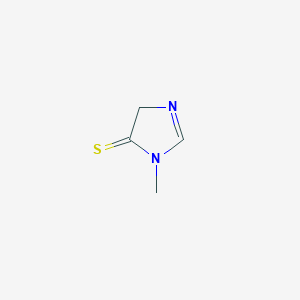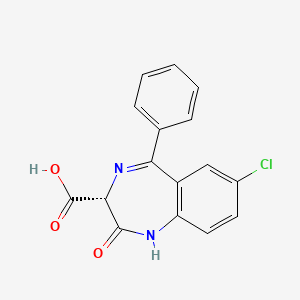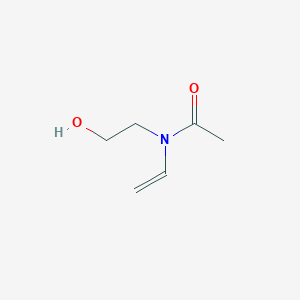![molecular formula C12H6N4S B12574182 4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 185388-62-9](/img/structure/B12574182.png)
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring attached to a benzene ring through a sulfur atom, with two cyano groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of pyrimidine-2-thiol with 4-chlorobenzene-1,2-dicarbonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-thiol: Shares the pyrimidine ring and sulfur atom but lacks the benzene ring and cyano groups.
4-Chlorobenzene-1,2-dicarbonitrile: Contains the benzene ring and cyano groups but lacks the pyrimidine ring and sulfur atom.
Uniqueness
4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to its combination of a pyrimidine ring, a benzene ring, and cyano groups, which confer specific chemical and biological properties not found in the individual components .
Properties
CAS No. |
185388-62-9 |
|---|---|
Molecular Formula |
C12H6N4S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
4-pyrimidin-2-ylsulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H6N4S/c13-7-9-2-3-11(6-10(9)8-14)17-12-15-4-1-5-16-12/h1-6H |
InChI Key |
CJCDYMBUGOPRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
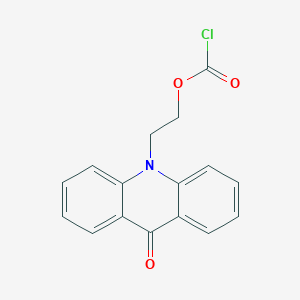
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

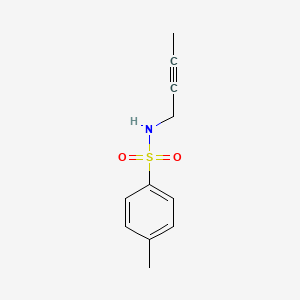
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
